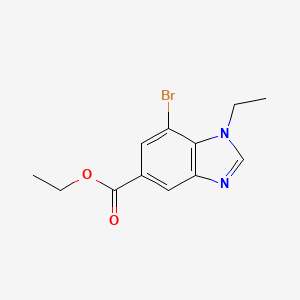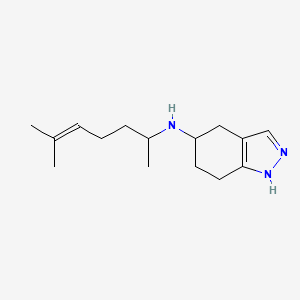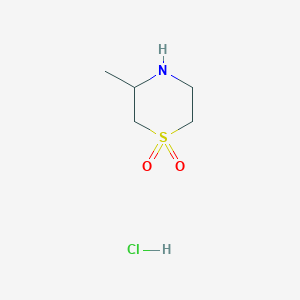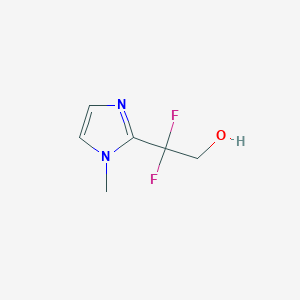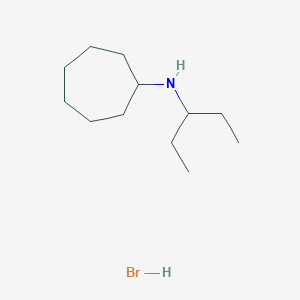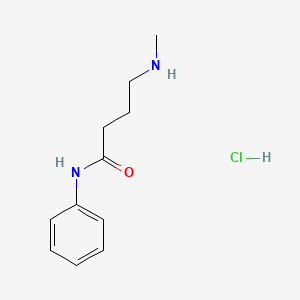
4-(methylamino)-N-phenylbutanamide hydrochloride
Übersicht
Beschreibung
4-(Methylamino)-N-phenylbutanamide hydrochloride, commonly known as MPHP, is a synthetic cathinone that belongs to the class of amphetamines. It is a psychoactive drug that has been used for recreational purposes due to its stimulant properties. However, MPHP has also been studied for its potential use in scientific research due to its unique chemical properties.
Wirkmechanismus
MPHP acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which results in the stimulation of the central nervous system. The exact mechanism of action of MPHP is not fully understood, but it is believed to involve the activation of dopamine receptors in the brain.
Biochemische Und Physiologische Effekte
MPHP has been found to have a range of biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood, motivation, and reward. MPHP also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as cardiovascular problems and hyperthermia.
Vorteile Und Einschränkungen Für Laborexperimente
MPHP has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor that can be used to study the role of dopamine in various neurological disorders. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, MPHP also has several limitations. It is a psychoactive drug that can be abused, which raises ethical concerns about its use in research. It also has a range of adverse effects on the body, which can complicate the interpretation of research results.
Zukünftige Richtungen
There are several future directions for the study of MPHP. One potential direction is to investigate its use as a tool for studying the role of dopamine in addiction and substance abuse disorders. Another direction is to explore its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to understand the long-term effects of MPHP on the body and brain, as well as its potential for abuse and addiction.
In conclusion, MPHP is a synthetic cathinone that has been studied for its potential use in scientific research. It acts as a dopamine reuptake inhibitor and has a range of biochemical and physiological effects on the body. While it has several advantages for use in lab experiments, it also has limitations and raises ethical concerns about its use. There are several future directions for the study of MPHP, including its potential therapeutic applications and its role in addiction and substance abuse disorders.
Wissenschaftliche Forschungsanwendungen
MPHP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes MPHP a potential tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
4-(methylamino)-N-phenylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-12-9-5-8-11(14)13-10-6-3-2-4-7-10;/h2-4,6-7,12H,5,8-9H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFRZIGXQBHWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)NC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylamino)-N-phenylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



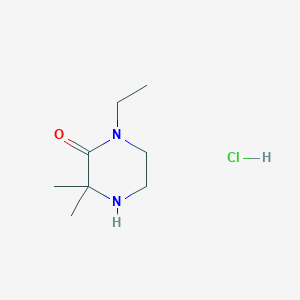
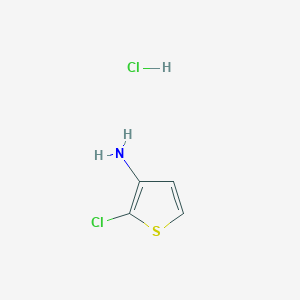
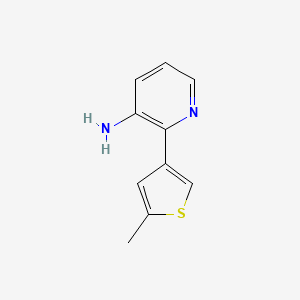
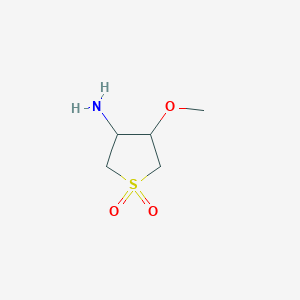
![3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1431940.png)
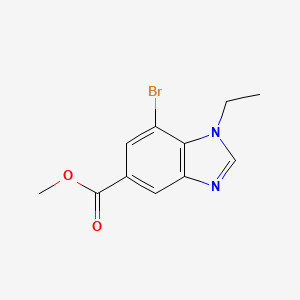
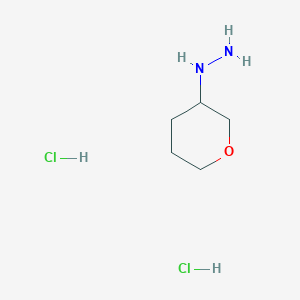
![2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431946.png)
![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1431947.png)
